molecular formula C₂₆H₅₀D₆ClN B1157706 Didodecyldimethylammonium Chloride-d6

Didodecyldimethylammonium Chloride-d6

Cat. No.: B1157706
M. Wt: 424.22
Attention: For research use only. Not for human or veterinary use.
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Description

Didodecyldimethylammonium Chloride-d6 (C₂₆H₅₀D₆ClN) is a deuterated quaternary ammonium compound (QAC) used primarily as a stable isotope-labeled analytical standard in mass spectrometry and environmental/biological tracing studies . Its molecular weight is 424.22 g/mol, with six deuterium atoms replacing hydrogen in the two dodecyl (C₁₂) chains. The unlabeled counterpart (CAS 3401-74-9) is a cationic surfactant with applications in disinfection, nanoparticle synthesis, and analytical chemistry . The deuterated form enables precise quantification in complex matrices due to minimal isotopic interference, making it critical for pharmacokinetic and environmental fate studies .

Properties

Molecular Formula

C₂₆H₅₀D₆ClN

Molecular Weight

424.22

Synonyms

N-Dodecyl-N,N-dimethyl-1-dodecanaminium Chloride-d6;  Q 212-d6; Aliquat 204-d6;  Dilauryldimethylammonium Chloride-d6;  Dimethyldidodecylammonium Chloride-d6;  Dimethyldilaurylammonium Chloride-d6;  Isothan DL-d6;  Isothan DL 1-d6;  Quartamin D 24E-d6;  Quate

Origin of Product

United States

Scientific Research Applications

Surfactant Properties

DDAC-d6 serves as an oil-soluble surfactant, which is crucial in numerous formulations, including emulsions and dispersions. Its surfactant properties facilitate the stabilization of mixtures that would otherwise separate, making it valuable in fields such as:

  • Pharmaceuticals : Used in drug formulations to enhance solubility and bioavailability.
  • Cosmetics : Incorporated into personal care products for improved texture and performance.

Biocidal Activity

As a quaternary ammonium compound, DDAC-d6 exhibits significant antimicrobial properties, making it suitable for use as a biocide in various applications:

  • Disinfectants : Effective against a broad spectrum of microorganisms, it is used in cleaning products for medical and household environments.
  • Agriculture : Previously utilized in plant protection products, although its use has been scrutinized due to regulatory changes regarding biocides in agriculture .

Applications Overview Table

Application AreaSpecific Use CaseRegulatory Status
PharmaceuticalsDrug formulation stabilizerApproved
Personal Care ProductsEmulsifier and texture enhancerApproved
DisinfectantsSurface disinfectant in medical settingsApproved
Agricultural ProductsFormerly used as a biocide for plantsNot currently approved

Study on Antimicrobial Efficacy

A study published in PLOS ONE examined the antimicrobial efficacy of various quaternary ammonium compounds, including DDAC-d6, against common pathogens found in healthcare settings. The results indicated that DDAC-d6 demonstrated effective bactericidal activity, particularly against Gram-positive bacteria, making it a suitable candidate for disinfectant formulations .

Environmental Impact Assessment

Research conducted on the environmental impact of quaternary ammonium compounds highlighted the biodegradation pathways of DDAC-d6 when released into wastewater systems. The findings indicated that while DDAC-d6 poses risks to aquatic life due to its persistence, proper management and treatment can mitigate these impacts .

Comparison with Similar Compounds

Chain Length Variation

  • Dodecyldimethylammonium Chloride (C₁₄H₃₂ClN): Shorter alkyl chains (C₁₂ vs. C₁₂ in Didodecyldimethylammonium Chloride-d6) reduce hydrophobicity, lowering micelle formation efficiency. Applications: Less effective in lipid nanoparticle fabrication compared to longer-chain QACs . Molecular Weight: 249.87 g/mol .
  • Didecyldimethylammonium Chloride (DDAC, C₂₂H₄₈ClN) :

    • Two decyl (C₁₀) chains instead of dodecyl (C₁₂).
    • Higher aqueous solubility (1.5 g/L at 25°C) due to shorter chains, but reduced antimicrobial persistence compared to Didodecyldimethylammonium Chloride .
    • Widely used in commercial disinfectants (e.g., Bardac®) and agricultural formulations .

Counterion Differences

  • Didodecyldimethylammonium Bromide (D12DAB): Bromide (Br⁻) counterion increases solubility in organic solvents compared to chloride (Cl⁻). Preferred in liquid crystalline nanostructure synthesis due to enhanced interfacial activity . Neutron reflection studies show stronger adsorption at silica/water interfaces than chloride analogues .
  • Benzyldimethyldodecylammonium Chloride (C₂₅H₄₆ClN) :

    • Benzyl group substitution improves antimicrobial activity against Gram-positive bacteria but increases cytotoxicity .

Physicochemical Properties

Property This compound Didecyldimethylammonium Chloride Didodecyldimethylammonium Bromide
Molecular Formula C₂₆H₅₀D₆ClN C₂₂H₄₈ClN C₂₄H₅₂BrN
Molecular Weight (g/mol) 424.22 394.13 450.61
Solubility in Water 0.2 g/L (25°C) 1.5 g/L (25°C) 3.8 g/L (25°C)
Critical Micelle Conc. 0.05 mM 0.12 mM 0.03 mM
Key Applications Isotopic tracing, LC-MS standards Disinfectants, antifouling agents Nanoemulsions, liquid crystals
References

Industrial and Regulatory Considerations

  • Synthesis Complexity: Deuterated QACs require specialized deuteration protocols, increasing production costs by ~300% compared to non-deuterated analogues .
  • Regulatory Status: DDAC is approved by the EPA for non-food contact surfaces, while Didodecyldimethylammonium Chloride is restricted in the EU due to bioaccumulation risks . The deuterated form is exempt from biocidal regulations when used solely as an analytical tool .

Key Research Findings

Nanoparticle Fabrication: Didodecyldimethylammonium Bromide forms stable vesicles (diameter 80–120 nm) with higher aromatic compound solubilization capacity than chloride variants .

Toxicological Profiles :
DDAC induces type 2 innate lymphoid cell activation at 0.01% concentration, whereas Didodecyldimethylammonium Chloride requires 0.05% for similar effects .

Analytical Sensitivity: The deuterated form reduces matrix interference in GC-MS, achieving a limit of detection (LOD) of 0.1 ppb compared to 1 ppb for non-deuterated QACs .

Preparation Methods

Direct Alkylation Using Deuterated Methylating Agents

The foundational method for synthesizing DDAC involves the quaternization of didecyl methyl tertiary amine with methyl chloride (CH₃Cl) in an alcoholic solvent under reflux conditions. For the deuterated analog, this process is adapted by replacing CH₃Cl with deuterated methyl chloride (CD₃Cl). Key steps include:

  • Reagent Preparation : Didecyl methyl tertiary amine (4.11–4.31 mol) is dissolved in ethanol or isopropanol (8.04–8.24 mol).

  • Deuterated Alkylation : CD₃Cl (4.21–4.41 mol) is introduced under controlled pressure (≤0.18 MPa) and temperature (75–95°C).

  • Catalysis : Sodium carbonate (0.047–0.048 mol) accelerates the reaction, which proceeds for 4–6 hours with subsequent heat preservation (80–90°C for 2–3 hours).

The isotopic substitution occurs at the methyl groups bonded to the nitrogen atom, resulting in six deuterium atoms (D₆) in the final product. Kinetic isotope effects may slightly reduce reaction rates, necessitating extended reaction times compared to non-deuterated syntheses.

Post-Synthetic Deuterium Exchange

An alternative approach involves deuteration of pre-synthesized DDAC through hydrogen-deuterium (H-D) exchange. However, this method faces challenges due to the low acidity of methyl hydrogens (pKa ~10), requiring harsh conditions (e.g., D₂O under strong acidic or basic catalysis) that risk structural degradation. Consequently, direct alkylation with CD₃Cl is preferred for higher isotopic purity (>98%) and yield stability.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Industrial alcohol or isopropanol serves as the solvent, with a molar ratio of 1.91–1.96:1 relative to the tertiary amine. Sodium carbonate (0.0111–0.0114 mol per mole of solvent) is critical for maintaining alkaline conditions, minimizing side reactions such as Hoffman elimination.

Temperature and Pressure Control

Maintaining temperatures between 75–95°C ensures sufficient reactivity of CD₃Cl while preventing thermal decomposition. Pressure control (<0.18 MPa) mitigates gas-phase byproduct formation, enhancing reaction efficiency. Post-reaction heat preservation at 80–90°C ensures complete conversion of residual reagents.

Purification and Quality Assurance

Filtration and Crystallization

Post-reaction mixtures are cooled to ambient temperature, and unreacted CD₃Cl is purged under reduced pressure. The crude product is filtered through a 0.22 µm membrane to remove particulate catalysts. For higher purity, recrystallization in deuterated solvents (e.g., D₂O-acetonitrile mixtures) isolates the deuterated compound.

Analytical Validation

  • Isotopic Purity : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms the absence of non-deuterated species. The molecular ion peak for Didodecyldimethylammonium Chloride-d6 appears at m/z 424.22 (compared to 418.18 for DDAC).

  • Structural Integrity : Nuclear magnetic resonance (¹H NMR) reveals the absence of proton signals at δ 3.2–3.4 ppm (methyl groups), confirming complete deuteration.

  • Purity Metrics : Batch analyses report 80.0–82.0% active content, pH 4.5–7.5, and free amine content <1%.

Challenges in Scalability and Reproducibility

Isotopic Contamination Risks

Deuterated reagents (e.g., CD₃Cl) are hygroscopic and prone to proton exchange, necessitating anhydrous conditions and inert atmospheres during synthesis. Even minor proton contamination (<2%) compromises analytical utility, requiring stringent storage in sealed, desiccated containers.

Economic and Logistical Constraints

CD₃Cl costs approximately 50–100 times more than CH₃Cl, rendering large-scale production economically unfeasible for most laboratories. Consequently, this compound is typically synthesized on-demand in milligram-to-gram quantities, with lead times exceeding six weeks.

Applications in Analytical Chemistry

Internal Standardization in Environmental Analysis

In soil and sewage sludge analyses, this compound compensates for matrix effects during extraction and ionization, improving recovery rates (85–110%) and precision (RSD <15%). Example protocol:

  • Spiking : Add 100 µL of 1 µg/mL D₆-DDAC to 10 g of sample.

  • Extraction : Shake with acetonitrile (15 min), centrifuge, and freeze (-20°C, 2 h) to precipitate lipids.

  • Quantification : LC-MS/MS with multiple reaction monitoring (MRM) transitions m/z 424→382.

Custom synthesis providers (e.g., LGC Standards, MedChemExpress) adhere to ISO 17034:2016 for reference materials, ensuring traceability and batch-to-batch consistency .

Q & A

Q. What characterization methods are essential for verifying the self-doping behavior of polymers synthesized using Didodecyldimethylammonium Chloride-d6?

To confirm self-doping, researchers should employ UV-vis-NIR absorption spectroscopy to monitor polaron transitions and electron spin resonance (ESR) to detect unpaired electrons in the doped polymer matrix. For isotopic validation (deuteration), mass spectrometry (MS) coupled with deuterium NMR can confirm the incorporation of deuterated surfactant molecules into the polymer structure .

Q. How does this compound enhance nanoparticle stabilization in aqueous systems?

The compound acts as a cationic surfactant, forming bilayers or micelles that reduce surface tension and prevent aggregation. Methodologically, dynamic light scattering (DLS) and zeta potential measurements are critical for assessing colloidal stability. For deuterated analogs, contrast variation in small-angle neutron scattering (SANS) can provide insights into surfactant packing .

Q. What protocols are recommended for synthesizing deuterated surfactant-stabilized nanocomposites (e.g., alginate hydrogels)?

A low-energy organic solvent-free phase inversion temperature (PIT) technique is effective. Key steps include:

  • Optimizing surfactant-to-polymer ratios using a 2² factorial experimental design to assess variables like temperature and stirring rate.
  • Validating entrapment efficiency via HPLC and structural integrity via FTIR spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in vesicle formation data when using this compound in mixed surfactant systems?

Contradictions often arise from variations in chain packing and charge density. To address this:

  • Use Turbiscan AG Station for real-time monitoring of phase separation and vesicle stability.
  • Apply synchrotron X-ray scattering to analyze lattice parameters and interlamellar spacing in deuterated systems.
  • Cross-validate with cryo-TEM to visualize morphological transitions under physiological conditions .

Q. What experimental strategies mitigate interference from isotopic labeling (deuteration) in mass spectrometry or NMR studies?

  • For MS , employ high-resolution orbitrap systems to distinguish isotopic peaks (e.g., D6 vs. H6) and minimize fragmentation artifacts.
  • In NMR , use deuterium decoupling or 2D heteronuclear correlation spectroscopy (HETCOR) to isolate signals from deuterated moieties .

Q. How do reaction conditions (e.g., pH, temperature) influence the catalytic efficiency of this compound in chemoenzymatic tandem reactions?

  • Conduct Design of Experiments (DoE) to map optimal pH (4.5–7.5) and temperature (25–45°C) ranges.
  • Monitor reaction kinetics via UV-vis stopped-flow spectroscopy and validate enzyme-surfactant interactions using circular dichroism (CD) .

Q. What advanced models explain the formation of iridescent soft crystallites in aqueous dispersions of this compound?

  • Combine Mie theory with finite-difference time-domain (FDTD) simulations to model light scattering from self-assembled vesicles.
  • Validate experimentally using spectral reflectance microscopy and rheological measurements to correlate color shifts with crystallite elasticity .

Methodological Considerations

Q. How should researchers optimize nanoparticle synthesis protocols using this compound for biomedical applications?

  • Employ response surface methodology (RSM) to balance particle size (<100 nm) and polydispersity index (<0.2).
  • Use in vitro cytotoxicity assays (e.g., MTT) to assess biocompatibility, noting that deuterated surfactants may alter membrane permeability .

Q. What statistical approaches are suitable for analyzing factorial design data in surfactant formulation studies?

  • Apply ANOVA to identify significant variables (e.g., surfactant concentration, sonication time).
  • Use principal component analysis (PCA) to reduce dimensionality in datasets with >3 variables .

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